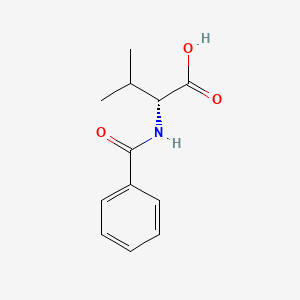![molecular formula C12H20 B13806447 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane CAS No. 69219-08-5](/img/structure/B13806447.png)
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C12H20 and a molecular weight of 164.29 g/mol . It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.1]heptane derivatives. This compound is characterized by its unique structure, which includes a bicyclic heptane ring system with a dimethylpropenyl substituent.
Méthodes De Préparation
The synthesis of 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane can be achieved through various synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the compound. The reaction conditions typically involve the use of light to initiate the cycloaddition process, followed by subsequent transformations to achieve the desired product.
Analyse Des Réactions Chimiques
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of bioactive compounds, including potential drug candidates. The compound’s unique structure makes it valuable for studying stereochemical effects and molecular interactions .
Mécanisme D'action
The mechanism of action of 2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane can be compared with other similar compounds, such as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one and 2,5-disubstituted bicyclo[2.1.1]hexanes . These compounds share similar bicyclic structures but differ in their substituents and functional groups. The unique dimethylpropenyl substituent in this compound distinguishes it from these related compounds, contributing to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
69219-08-5 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
2-(2-methylbut-3-en-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H20/c1-4-12(2,3)11-8-9-5-6-10(11)7-9/h4,9-11H,1,5-8H2,2-3H3 |
Clé InChI |
LQWPEESSURHXDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)C1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13806370.png)
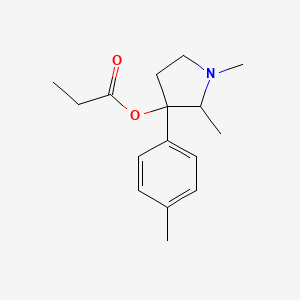

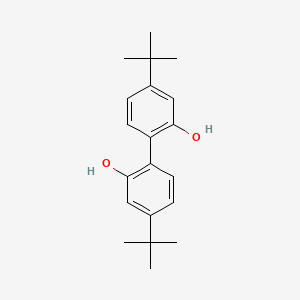
![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
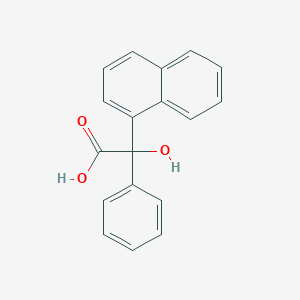
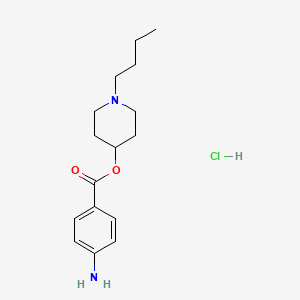
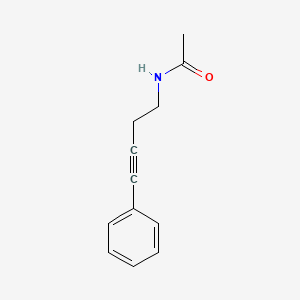
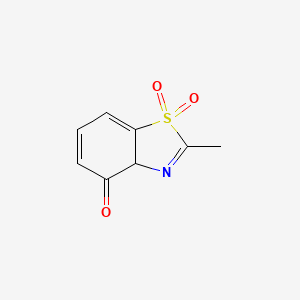
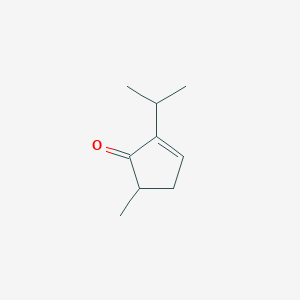
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
